Unraveling the Structure of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide
Unraveling the Structure of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a potent macrocyclic lactone anthelmintic agent, is a cornerstone in the treatment of various parasitic infections in both human and veterinary medicine. Its complex structure, derived from the fermentation products of Streptomyces avermitilis, gives rise to a number of related compounds, including impurities and degradation products. One such derivative is 2,3-Dehydro-3,4-dihydro ivermectin, also identified as Ivermectin Impurity I. A thorough understanding of the structure of this and other related substances is critical for ensuring the quality, safety, and efficacy of ivermectin drug products. This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of 2,3-Dehydro-3,4-dihydro ivermectin, presenting a synthesis of expected analytical data and experimental workflows.
Compound Profile
Systematic Name: 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a
| Property | Value |
| CAS Number | 1135339-49-9 |
| Molecular Formula | C₄₈H₇₄O₁₄ |
| Molecular Weight | 875.09 g/mol |
The systematic name suggests key structural modifications compared to the parent ivermectin structure. "2,3-didehydro" indicates the presence of a double bond between the second and third carbon atoms of the macrocyclic ring. The "22,23-tetrahydro" designation is consistent with the ivermectin core, which is a reduced form of avermectin.
Core Experimental Protocols for Structure Elucidation
The definitive structure of 2,3-Dehydro-3,4-dihydro ivermectin is determined through a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a pivotal technique for the initial identification and characterization of ivermectin-related compounds.
Methodology:
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Chromatographic Separation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column is employed to separate the analyte from the parent drug and other impurities. A typical mobile phase would consist of a gradient mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
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High-Resolution Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument. This allows for the precise determination of the molecular weight of the compound, confirming its elemental composition.
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Tandem Mass Spectrometry (MS/MS): To further probe the structure, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete and unambiguous elucidation of the molecular structure. A suite of 1D and 2D NMR experiments is required.
Methodology:
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Sample Preparation: A purified sample of the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
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1D NMR Spectra:
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¹H NMR (Proton NMR) provides information on the number of different types of protons and their chemical environments.
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¹³C NMR (Carbon NMR) reveals the number of non-equivalent carbon atoms in the molecule.
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2D NMR Spectra:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
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Expected Analytical Data
While specific experimental spectra for 2,3-Dehydro-3,4-dihydro ivermectin are not publicly available, we can predict the key spectroscopic features based on its proposed structure and comparison with ivermectin.
Expected Mass Spectrometry Data
| Technique | Expected Observation | Interpretation |
| HRMS | [M+H]⁺ ion at m/z 875.5158 | Confirms the elemental composition of C₄₈H₇₅O₁₄⁺. |
| MS/MS | Characteristic fragmentation pattern showing the loss of the disaccharide moiety and specific cleavages of the macrocyclic ring. | Provides evidence for the core ivermectin structure and the location of modifications. |
Expected ¹H and ¹³C NMR Data Highlights
The introduction of a double bond at the C2-C3 position would lead to significant changes in the NMR spectra compared to ivermectin.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Signal Characteristics | Interpretation |
| ¹H | 5.5 - 6.5 | Two new olefinic proton signals | Presence of the C2-C3 double bond. |
| ¹H | ~3.2 | Absence of the proton signal for H3 | Confirms the dehydrogenation at C3. |
| ¹³C | 120 - 140 | Two new sp² carbon signals | Corresponds to the C2 and C3 carbons of the new double bond. |
| ¹³C | ~40 | Absence of the sp³ carbon signal for C3 | Further confirms the presence of the C2-C3 double bond. |
Visualization of Experimental and Logical Workflows
The process of structure elucidation follows a logical progression from initial detection to final confirmation.
Caption: Workflow for the structure elucidation of an ivermectin derivative.
Conclusion
The structural elucidation of 2,3-Dehydro-3,4-dihydro ivermectin is a systematic process that relies on the synergistic application of modern analytical techniques. While the definitive proof of structure requires the acquisition and interpretation of detailed spectroscopic data, the combination of LC-HRMS and a full suite of NMR experiments provides the necessary tools for an unambiguous assignment. The methodologies outlined in this guide represent the current standard in the pharmaceutical industry for the characterization of impurities and related substances, ensuring the development of high-quality and safe drug products.
